2-Isothiocyanatoadamantane
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Overview
Description
2-Isothiocyanatoadamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features an isothiocyanate group (-N=C=S) attached to the adamantane core, making it a valuable molecule in various fields of research and industry due to its distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isothiocyanatoadamantane can be synthesized through several methods:
Reaction with Carbon Disulfide: Adamantan-1-amine reacts with carbon disulfide in the presence of potassium hydroxide at room temperature for 12 hours.
Reaction with Thiophosgene: Adamantan-1-amine reacts with thiophosgene in the presence of potassium carbonate at 25°C for 2 hours.
Reaction with Trimethylsilyl Isothiocyanate: This reaction occurs in the presence of titanium chloride in methylene chloride at 0°C for 3 hours.
Reaction with Potassium Thiocyanate: 1-Bromoadamantane reacts with potassium thiocyanate in dimethylformamide at 153°C for 5 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the above synthetic routes can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions: 2-Isothiocyanatoadamantane undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, forming new bonds at the isothiocyanate group.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Electrophiles: Electrophiles such as halogens and acids are used in addition reactions.
Major Products:
Scientific Research Applications
2-Isothiocyanatoadamantane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isothiocyanatoadamantane and its derivatives involves the inhibition of specific enzymes and molecular pathways:
Comparison with Similar Compounds
2-Isothiocyanatoadamantane can be compared with other adamantane derivatives:
1-Isothiocyanatoadamantane: Similar in structure but differs in the position of the isothiocyanate group, leading to variations in reactivity and biological activity.
Adamantan-1-amine: The precursor to this compound, used in various synthetic routes.
Uniqueness: this compound stands out due to its specific functional group, which imparts unique reactivity and biological activity, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-isothiocyanatoadamantane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c13-6-12-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZVJRMIRGTHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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